molecular formula C20H16N2O3S B2636083 N-(5-benzyl-1,3-thiazol-2-yl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide CAS No. 874466-92-9

N-(5-benzyl-1,3-thiazol-2-yl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide

Cat. No.: B2636083
CAS No.: 874466-92-9
M. Wt: 364.42
InChI Key: ZWOUQWIIQFNVQX-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,3-thiazol-2-yl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-1,3-thiazol-2-yl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide typically involves the reaction of 5-benzyl-1,3-thiazole-2-amine with 3,4-dihydro-1H-2-benzopyran-1,3-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can significantly reduce reaction times and improve yields, making the process more cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-1,3-thiazol-2-yl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3-thiazol-2-yl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide
  • N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide

Uniqueness

N-(5-benzyl-1,3-thiazol-2-yl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a thiazole ring and a benzopyran moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

N-(5-benzyl-1,3-thiazol-2-yl)-1-oxo-3,4-dihydroisochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S/c23-18(17-11-14-8-4-5-9-16(14)19(24)25-17)22-20-21-12-15(26-20)10-13-6-2-1-3-7-13/h1-9,12,17H,10-11H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOUQWIIQFNVQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)C2=CC=CC=C21)C(=O)NC3=NC=C(S3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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